Differential Functional Activity: MCH Antagonism vs. MSH Agonism in Behavioral Paradigms
In distinct behavioral paradigms, Neuropeptide EI, rat exhibits functional MCH-antagonist activity while simultaneously acting as an MSH agonist, a dual pharmacological profile not shared by MCH (which acts as a pure MCH receptor agonist) or α-MSH (which acts as a melanocortin receptor agonist) [1]. Intracerebroventricular (i.c.v.) administration of NEI (1 μg/animal) induces excessive grooming behavior and increases locomotor activity in rats, effects that are blocked by co-administration of either MCH or α-MSH [1].
| Evidence Dimension | Behavioral activity and pharmacological antagonism |
|---|---|
| Target Compound Data | Induces excessive grooming and increases locomotion (1 μg/animal, i.c.v.); blocked by MCH or α-MSH [1] |
| Comparator Or Baseline | MCH: pure MCH receptor agonist; α-MSH: melanocortin receptor agonist; block NEI-induced behaviors [1] |
| Quantified Difference | Qualitative functional antagonism: NEI effects blocked by comparators |
| Conditions | In vivo behavioral assays, male rats, i.c.v. administration |
Why This Matters
This dual, context-dependent activity cannot be recapitulated by sourcing MCH or α-MSH alone, making NEI essential for studies investigating the interplay between MCH and melanocortin systems.
- [1] GlpBio. Neuropeptide EI (rat) (trifluoroacetate salt). Technical Datasheet. Catalog No. GC92100. Citing: Sanchez, M., et al. Peptides. 1998;19:1007-1016. View Source
